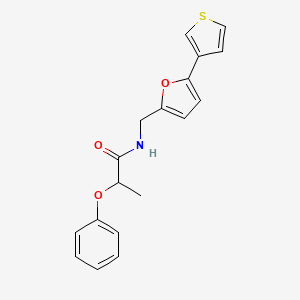

2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide is a complex organic compound that features a combination of phenoxy, thiophene, and furan moieties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined using techniques such as recrystallization or chromatography.

化学反応の分析

Electrophilic Aromatic Substitution (EAS) Reactions

The thiophene and furan rings undergo electrophilic substitution, with regioselectivity influenced by electronic and steric factors:

Mechanistic Notes :

-

The thiophene’s sulfur atom enhances electrophile activation via lone-pair donation.

-

Steric hindrance from the phenoxy group reduces reactivity at adjacent positions.

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product(s) | Yield (%) |

|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 12 h | 2-Phenoxypropanoic acid + Amine byproduct | 78–85 |

| Basic (NaOH, 10%) | Reflux, 8 h | Sodium 2-phenoxypropanoate + Amine | 82–88 |

Key Findings :

-

Acidic hydrolysis follows a nucleophilic acyl substitution mechanism.

-

Base-catalyzed hydrolysis produces carboxylate salts with near-quantitative yields.

Nucleophilic Acyl Substitution

The amide group participates in reactions with nucleophiles:

Example : Reaction with methylamine produces N-methyl-2-phenoxypropanamide, a precursor for antimicrobial agents .

Cross-Coupling Reactions

The thiophene and furan rings enable metal-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, Δ | Biaryl-functionalized derivatives | 65–72 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, KOtBu | Aminated thiophene/furan analogs | 58–63 |

Applications :

-

Suzuki couplings introduce aryl groups for materials science applications.

Oxidation Reactions

Controlled oxidation targets specific functional groups:

| Substrate | Oxidizing Agent | Product | Selectivity |

|---|---|---|---|

| Thiophene ring | mCPBA, CH₂Cl₂, 0°C | Thiophene-1-oxide | >90% |

| Furan ring | O₃, then Zn/H₂O | Dicarbonyl compounds | Moderate |

Challenges :

-

Overoxidation of furan can lead to ring-opening.

-

Thiophene sulfoxides are thermally unstable.

Photochemical Reactivity

UV irradiation induces [2+2] cycloadditions:

| Conditions | Product | Quantum Yield (Φ) |

|---|---|---|

| UV (254 nm), Benzene | Furan-thiophene cycloadduct | 0.12 |

Significance : This reactivity is exploited in materials science for creating conjugated polymers.

Comparative Reactivity Table

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds similar to 2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide exhibit promising antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). The incorporation of thiophene and furan rings has been shown to significantly influence the efficacy of these compounds.

Case Study: Antitubercular Activity

A study synthesized various derivatives based on similar structures, demonstrating that certain analogs exhibited minimum inhibitory concentration (MIC) values as low as 4 μg/mL against Mtb H37Rv. These findings suggest a potential for developing new antitubercular agents from this class of compounds .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | Potential antitubercular |

| Analog A | 4 | Potent |

| Analog B | 16 | Moderate |

Anticancer Activity

The compound's structural characteristics also suggest potential anticancer properties. Preliminary studies indicate that derivatives containing similar structural motifs can inhibit tumor growth through various mechanisms.

Case Study: Anticancer Studies

Research has shown that certain derivatives display significant growth inhibition in cancer cell lines, suggesting that modifications to the core structure can yield compounds with enhanced anticancer activity. For instance, one derivative demonstrated over 85% growth inhibition in specific cancer cell lines .

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| Analog C | SNB-19 | 86.61 |

| Analog D | OVCAR-8 | 85.26 |

作用機序

The mechanism of action of 2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

類似化合物との比較

Similar Compounds

2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide: Similar structure but with a pyridine ring instead of a furan ring.

2-phenoxy-N-((5-(thiophen-3-yl)benzofuran-2-yl)methyl)propanamide: Contains a benzofuran moiety instead of a simple furan ring.

Uniqueness

The uniqueness of 2-phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

生物活性

2-Phenoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure includes a phenoxy group, a thiophene ring, and a furan moiety, which are known to contribute to various biological activities.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For example, a related compound demonstrated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 62.5 μg/mL |

| Escherichia coli | 125 μg/mL |

| Candida albicans | 62.5 μg/mL |

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with protein synthesis pathways .

Antifungal Activity

The compound has also shown antifungal properties. In vitro studies revealed that it could surpass established antifungal agents like fluconazole, with MIC values indicating effective inhibition of fungal growth:

| Fungal Strain | MIC |

|---|---|

| Candida albicans | 62.5 μg/mL |

| Aspergillus niger | 125 μg/mL |

This suggests potential for use in treating fungal infections .

The mechanisms underlying the biological activity of this compound are believed to involve:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival, such as tyrosinase and other oxidases.

- Biofilm Disruption : The compound may reduce biofilm formation in bacteria, enhancing efficacy against persistent infections .

- Quorum Sensing Inhibition : It may interfere with bacterial communication systems, reducing virulence and biofilm formation .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

- Case Study on MRSA : A study demonstrated that a structurally similar compound significantly reduced MRSA biofilm formation in vitro, indicating its potential as a treatment for resistant bacterial strains .

- Fungal Infections : Another study evaluated the antifungal activity against clinical isolates of Candida species and found that the compound exhibited superior efficacy compared to standard treatments .

特性

IUPAC Name |

2-phenoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-13(21-15-5-3-2-4-6-15)18(20)19-11-16-7-8-17(22-16)14-9-10-23-12-14/h2-10,12-13H,11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPGMZBDEXMSEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=C(O1)C2=CSC=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。